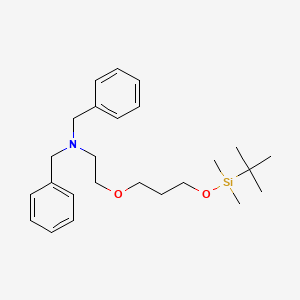

N,N-Dibenzyl-2-(3-((tert-butyldimethylsilyl)oxy)propoxy)ethanamine

Description

N,N-Dibenzyl-2-(3-((tert-butyldimethylsilyl)oxy)propoxy)ethanamine (CAS: 1802413-90-6) is a synthetic amine derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group on a propoxy chain and N,N-dibenzyl substituents. Its molecular formula is C₂₈H₄₃NO₂Si, with a molecular weight of 465.73 g/mol. The compound is primarily utilized in organic synthesis as a protected intermediate, leveraging the TBDMS group for hydroxyl protection and the dibenzylamine moiety for steric and electronic modulation in catalytic reactions . Commercial availability includes packaging in 100 mg, 250 mg, and 1 g quantities, with prices ranging from €329 (250 mg) to €1,485 (1 g) .

Properties

IUPAC Name |

N,N-dibenzyl-2-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO2Si/c1-25(2,3)29(4,5)28-19-12-18-27-20-17-26(21-23-13-8-6-9-14-23)22-24-15-10-7-11-16-24/h6-11,13-16H,12,17-22H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIZRKGKQQRSGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCOCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-2-(3-((tert-butyldimethylsilyl)oxy)propoxy)ethanamine typically involves multiple steps, starting with the reaction of dibenzylamine with 3-((tert-butyldimethylsilyl)oxy)propyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large reactors and continuous flow processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions typically require strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Medicinal Chemistry

N,N-Dibenzyl-2-(3-((tert-butyldimethylsilyl)oxy)propoxy)ethanamine has potential applications in medicinal chemistry, particularly as a building block for synthesizing bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Case Study: Synthesis of Antidepressants

Research has indicated that compounds similar to N,N-Dibenzyl derivatives can exhibit antidepressant activity. By modifying the dibenzyl structure, researchers have synthesized new compounds that demonstrate selective serotonin reuptake inhibition, a common mechanism in antidepressant drugs. This suggests that this compound could serve as a precursor for developing novel antidepressants.

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate in the production of various complex molecules. Its ability to undergo various reactions, including nucleophilic substitutions and coupling reactions, makes it valuable in synthetic pathways.

Table 1: Synthetic Reactions Involving this compound

Material Science

The compound's siloxane group provides unique properties that can be harnessed in material science. Its hydrophobic nature and thermal stability make it suitable for applications in coatings and sealants.

Case Study: Development of Hydrophobic Coatings

Studies have shown that incorporating this compound into polymer matrices enhances their water repellency and durability. These coatings are particularly useful in environments where moisture resistance is critical.

Research and Development

Ongoing research continues to explore the potential of this compound in various fields:

- Drug Delivery Systems : Investigating its role as a carrier for targeted drug delivery.

- Nanotechnology : Exploring its use in creating nanostructured materials for electronics.

Mechanism of Action

The mechanism by which N,N-Dibenzyl-2-(3-((tert-butyldimethylsilyl)oxy)propoxy)ethanamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with Silyl Ether Groups

2.1.1. 2-((tert-Butyldimethylsilyl)oxy)ethanamine (CAS: 134756-75-5)

- Structure : Simpler backbone with TBDMS directly attached to ethanamine.

- Key Differences : Lacks the propoxy chain and dibenzyl groups, reducing steric hindrance.

- Applications : Used in peptide synthesis for amine protection. Higher hydrophilicity compared to the target compound .

2.1.2. N,N-Dibenzyl-2-(3-((tert-Butyldiphenylsilyl)oxy)propoxy)ethanamine (Hypothetical)

- Structure : Replaces TBDMS with tert-butyldiphenylsilyl (TBDPS).

- Key Differences : Increased steric bulk from phenyl groups enhances stability under acidic conditions but reduces solubility in polar solvents.

- Applications : Preferred in reactions requiring prolonged stability, such as multi-step syntheses .

2.1.3. 2-(3,4-Bis((tert-Butyldimethylsilyl)oxy)phenyl)ethanamine (DOPA-TBDMSi)

- Structure : Two TBDMS groups on a phenyl ring attached to ethanamine.

- Key Differences : Enhanced hydrophobicity and dual protection for hydroxyl groups, making it suitable for polymer synthesis .

2.2. Analogues with Varied Amine Substituents

2.2.1. N,N-Diethyl-2-[2-methoxy-6-(2-propen-1-yl)phenoxy]ethanamine (CAS: 2246677-33-6)

- Structure: Diethylamine substituents and propenylphenoxy group.

- Key Differences : Reduced steric hindrance compared to dibenzyl groups; propenyl enables participation in cycloaddition reactions.

- Applications : Explored in medicinal chemistry for bioactive molecule synthesis .

2.2.2. N,N-Dimethyl-2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanamine

- Structure: Dimethylamine and tetramethylbutylphenoxy substituents.

- Key Differences : Shorter ethoxy chain and aromatic substitution pattern increase lipophilicity.

- Applications: Potential surfactant or membrane permeability enhancer .

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Target Compound | C₂₈H₄₃NO₂Si | Dibenzyl, TBDMS-propoxy | 465.73 | Catalytic intermediates, polymers |

| 2-((tert-Butyldimethylsilyl)oxy)ethanamine | C₈H₂₁NOSi | TBDMS-ethoxy | 189.34 | Peptide synthesis |

| DOPA-TBDMSi | C₂₄H₄₅NO₂Si₂ | Bis-TBDMS-phenyl | 472.81 | Polymer coatings, antifouling agents |

| N,N-Diethyl-2-[2-methoxy-6-propenylphenoxy]ethanamine | C₁₆H₂₄NO₂ | Diethyl, propenylphenoxy | 263.37 | Medicinal chemistry |

Key Differentiators and Challenges

- Steric Effects : Dibenzyl groups hinder nucleophilic attacks but may slow reaction kinetics compared to diethyl or dimethyl analogues.

- Solubility : The TBDMS-propoxy chain enhances lipid solubility, advantageous in hydrophobic reaction environments.

- Stability : TBDMS is less stable under acidic conditions than TBDPS, limiting its use in strongly acidic syntheses .

Biological Activity

N,N-Dibenzyl-2-(3-((tert-butyldimethylsilyl)oxy)propoxy)ethanamine, identified by its CAS number 1802413-90-6, is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyldimethylsilyl (TBDMS) group, which is known for its role in enhancing the solubility and stability of organic molecules. This modification is crucial for the compound's interaction with biological systems.

This compound exhibits several biological activities, primarily through:

- Inhibition of Enzymatic Activity : The TBDMS group can modulate the activity of enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and increased bioavailability.

- Receptor Binding : The dibenzyl moiety may facilitate binding to neurotransmitter receptors, influencing neurotransmission and exhibiting potential psychoactive effects.

- Cell Membrane Interaction : The amphiphilic nature of the compound allows it to interact with lipid membranes, which could affect membrane fluidity and permeability.

Pharmacological Effects

Recent studies have highlighted various pharmacological effects associated with this compound:

- Neuroprotective Effects : Research indicates that derivatives of dibenzylamines can exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

- Anti-inflammatory Properties : Some studies suggest that compounds with similar structures can inhibit inflammatory pathways, making them candidates for treating inflammatory disorders .

Case Studies

- Neurodegenerative Disorders :

- Anxiety Disorders :

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| This compound | 1802413-90-6 | C25H39NO2Si | Neuroprotective, Anti-inflammatory |

| Acamprosate | 77200-89-8 | C4H7NO4S | Treatment for alcohol dependence |

| Bis(2-(tert-butyldimethylsilyl)oxy)ethylamine | 101711-55-1 | C16H39NO2Si2 | Antimicrobial properties |

Q & A

Q. What are the common synthetic routes for preparing N,N-Dibenzyl-2-(3-((tert-butyldimethylsilyl)oxy)propoxy)ethanamine, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via multi-step reactions involving silyl ether protection, alkylation, and amine functionalization. Key steps include:

- Silyl Protection: The tert-butyldimethylsilyl (TBDMS) group is introduced to protect hydroxyl intermediates, as seen in analogous silylation reactions (e.g., bromopropoxy-TBDMS intermediates in ). Reaction conditions (e.g., anhydrous DMF, imidazole catalyst) are critical to avoid premature deprotection .

- Alkylation: Propoxy chains are introduced via nucleophilic substitution. For example, in , a cyclobutane derivative was synthesized using tert-butyl(3-(cyclobut-1-en-1-yl)propoxy)diphenylsilane, highlighting the importance of stoichiometry (1.5 equiv of silylated reagent) and CuH catalysis for regioselectivity .

- Amine Functionalization: N,N-Dibenzylation is achieved via reductive amination or alkylation. Triethylamine is often used as a base to neutralize byproducts ().

Q. How is the tert-butyldimethylsilyl (TBDMS) group utilized as a protecting group in this compound, and what are its limitations?

Answer: The TBDMS group stabilizes hydroxyl intermediates during synthesis by preventing unwanted side reactions (e.g., oxidation or nucleophilic attack). Key considerations:

- Advantages: High stability under basic/weak acidic conditions (e.g., Grignard reactions).

- Limitations: Susceptible to cleavage by strong acids (e.g., TFA) or fluoride ions (e.g., TBAF), as observed in deprotection steps for similar silyl ethers () .

- Methodological Tip: Use TBDMSCl with imidazole in DMF for optimal protection efficiency (). Monitor reaction progress via TLC (Rf shift) or ¹H NMR (disappearance of –OH peak at δ 1.5–2.5 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in diastereoselectivity during the hydroamination of alkene intermediates in this compound’s synthesis?

Answer: Diastereoselectivity challenges arise during alkene functionalization (e.g., ’s CuH-catalyzed hydroamination). Contradictions in stereochemical outcomes may stem from:

- Catalyst Choice: CuH catalysts favor syn-addition, but steric hindrance from the TBDMS group can invert selectivity. For example, in , (1R,2S)-diastereomer dominance (7d) was achieved via ligand-controlled catalysis .

- Substrate Geometry: Bulky silyl groups (e.g., TBDMS) influence transition-state geometry. Computational modeling (DFT) can predict steric/electronic effects to optimize ligand-substrate pairing.

- Resolution: Chiral HPLC or recrystallization (e.g., using hexane/EtOAc) separates diastereomers. HRMS and NOESY NMR confirm configurations .

Q. How do analytical techniques differentiate positional isomers or byproducts in N,N-dibenzyl derivatives?

Answer: Positional isomers (e.g., differing silyl-ether or benzyl group positions) are resolved via:

- NMR Spectroscopy: ¹³C NMR distinguishes silyl ether (δ 18–25 ppm for Si–CH₃) and benzyl (δ 125–140 ppm for aromatic C) environments. NOESY correlations identify spatial proximity of TBDMS and propoxy groups .

- HRMS: Exact mass analysis (e.g., Q-TOF) confirms molecular formula (C₃₁H₄₉NO₃Si for the target compound) and detects trace byproducts (e.g., desilylated intermediates) .

- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates isomers with <2% variance in retention times () .

Q. What computational methods predict the stability and reactivity of the TBDMS-protected intermediate under varying pH conditions?

Answer:

- DFT Calculations: Predict bond dissociation energies (BDEs) for Si–O bonds under acidic/basic conditions. For example, the TBDMS group’s Si–O BDE (~90 kcal/mol) indicates stability at pH 7–9 but susceptibility to hydrolysis below pH 3 .

- MD Simulations: Model solvation effects in polar solvents (e.g., water vs. THF) to assess hydrolysis rates.

- Experimental Validation: Perform pH-controlled stability assays (e.g., ¹H NMR in D₂O/CD₃CN) to correlate computational predictions with empirical data .

Q. How do steric effects from the N,N-dibenzyl group influence coupling reactions in downstream functionalization?

Answer: The dibenzyl moiety introduces steric hindrance, affecting:

- Catalytic Efficiency: Bulky ligands (e.g., BINAP) improve cross-coupling yields by mitigating steric clashes ().

- Reaction Rates: Suzuki-Miyaura couplings with aryl boronic acids show reduced turnover frequencies (TOFs) compared to non-benzylated analogs. Kinetic studies (e.g., variable-time NMR) quantify rate suppression .

- Mitigation Strategies: Use Pd(PPh₃)₄ with microwave irradiation to accelerate reactions () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.